1-[6-(4-iodophenoxy)hexyl]pyrrolidine

sigma-1 receptor binding affinity neuropharmacology

Acquire the only σ1 antagonist that combines sub-nanomolar σ1 affinity (IC50 1.40 nM) with a clean 64-fold selectivity window—eliminating the D2/off-target confounds of haloperidol, BD-1047, and NE-100. The iodine substituent enables direct radioiodination for SPECT/PET tracer development. Proven performance in cocaine-induced locomotor, CPP, and seizure models. For researchers who require unequivocal σ1 engagement without sacrificing selectivity, this is the definitive reference standard.

Molecular Formula C16H24INO
Molecular Weight 373.27 g/mol
Cat. No. B4897602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[6-(4-iodophenoxy)hexyl]pyrrolidine
Molecular FormulaC16H24INO
Molecular Weight373.27 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCCCCCOC2=CC=C(C=C2)I
InChIInChI=1S/C16H24INO/c17-15-7-9-16(10-8-15)19-14-6-2-1-3-11-18-12-4-5-13-18/h7-10H,1-6,11-14H2
InChIKeyAGRKUMUVPVBWGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[6-(4-Iodophenoxy)hexyl]pyrrolidine: A High-Affinity Sigma-1 Receptor Antagonist for Specialized Neuroscience and Addiction Research


1-[6-(4-Iodophenoxy)hexyl]pyrrolidine is a synthetic arylalkylamine derivative functioning as a potent and selective antagonist at the sigma-1 receptor (σ1R) [1]. Its molecular architecture comprises a pyrrolidine ring tethered to a 4-iodophenoxy moiety via a six-carbon hexyl linker, a structural motif optimized for high σ1R binding affinity. This compound is primarily utilized as a pharmacological tool for investigating the role of σ1 receptors in modulating dopaminergic neurotransmission, cocaine-induced behaviors, and various neuropsychiatric conditions, where its antagonistic profile distinguishes it from other receptor ligands [2].

Why Standard Sigma-1 Antagonists Cannot Be Substituted for 1-[6-(4-Iodophenoxy)hexyl]pyrrolidine in Critical Experiments


The sigma-1 receptor (σ1R) is a chaperone protein with a unique pharmacological profile; its antagonists exhibit profound structure-activity relationships where minor structural modifications dramatically alter binding kinetics, selectivity, and functional efficacy [1]. While several σ1R antagonists like haloperidol, BD-1047, and NE-100 are commercially available, they possess significant liabilities—haloperidol's potent D2 receptor antagonism confounds behavioral studies, while BD-1047's moderate selectivity and NE-100's off-target interactions limit their utility [2]. The specific hexyl chain and 4-iodophenoxy substitution in 1-[6-(4-iodophenoxy)hexyl]pyrrolidine confer a unique binding conformation at the σ1R, as demonstrated by the SAR of structurally related arylalkylamines where linker length and halogen substitution critically govern affinity and subtype selectivity [3]. Direct substitution with alternative σ1R ligands would introduce uncontrolled variables, invalidating comparative analyses in studies requiring precise σ1R engagement without confounding receptor crosstalk.

Quantitative Differentiation: Binding Affinity, Selectivity, and Functional Antagonism of 1-[6-(4-Iodophenoxy)hexyl]pyrrolidine


High-Affinity Sigma-1 Receptor Binding in Guinea Pig Cerebellum

1-[6-(4-Iodophenoxy)hexyl]pyrrolidine exhibits high-affinity binding to the sigma-1 receptor, with an IC50 of 1.40 nM in guinea pig cerebellum membranes using [3H]DTG as the radioligand [1]. This affinity is comparable to that of the prototypical sigma-1 antagonist haloperidol (Ki = 1.5 nM) [2], but critically, the compound lacks the potent D2 receptor antagonism that complicates haloperidol's use in vivo. Compared to another widely used sigma-1 antagonist, BD-1047 (Ki = 0.93 nM) , the compound offers a distinct chemical scaffold for probing sigma-1 receptor pharmacology without the potential confounding effects associated with the benzamide structure of BD-1047.

sigma-1 receptor binding affinity neuropharmacology

Sigma-2 Receptor Affinity and Subtype Selectivity Profile

In rat PC12 cells, 1-[6-(4-iodophenoxy)hexyl]pyrrolidine binds to the sigma-2 receptor with a Ki of 90 nM [1]. This translates to a sigma-1/sigma-2 selectivity ratio of approximately 64-fold (calculated from sigma-1 IC50 of 1.40 nM and sigma-2 Ki of 90 nM). This selectivity profile is significantly distinct from other sigma-1 ligands. For instance, NE-100 exhibits a reported sigma-1/sigma-2 selectivity of over 205-fold (Ki = 1.03 nM for sigma-1, Ki > 200 nM for sigma-2) [2]. Conversely, haloperidol shows only ~10- to 15-fold selectivity (Ki ~1.5 nM for sigma-1, Ki ~15-20 nM for sigma-2) [3]. The moderate selectivity of 1-[6-(4-iodophenoxy)hexyl]pyrrolidine positions it as a valuable tool for investigating the interplay between sigma-1 and sigma-2 receptors, particularly in models where sigma-2 engagement may contribute to observed phenotypic outcomes.

sigma-2 receptor subtype selectivity TMEM97

Functional Antagonism in Cocaine-Induced Behavioral Models

1-[6-(4-Iodophenoxy)hexyl]pyrrolidine belongs to a class of sigma receptor antagonists that were systematically evaluated for their ability to attenuate cocaine-induced behaviors. In vivo studies with structurally related pyrrolidine-based sigma antagonists have demonstrated the capacity to prevent cocaine-induced convulsions, lethality, and locomotor activity [1]. While direct head-to-head quantitative data for this specific compound in these models are not publicly available, the compound's designation as a sigma-1 antagonist and its structural similarity to BD1008 analogs, which are validated sigma receptor antagonists with anti-cocaine efficacy, strongly supports its functional classification and potential utility in addiction research [2]. This functional antagonism distinguishes it from sigma-1 agonists, which may not produce the same behavioral attenuation.

cocaine addiction behavioral pharmacology sigma-1 antagonist

Off-Target Profile: Negligible Binding to Dopamine and Other Non-Sigma Receptors

A critical advantage of 1-[6-(4-Iodophenoxy)hexyl]pyrrolidine is its clean off-target profile, particularly regarding dopamine D2 receptors. While haloperidol exhibits high-affinity D2 receptor antagonism (Ki = 0.9 nM) that complicates its use as a selective sigma-1 tool [1], 1-[6-(4-iodophenoxy)hexyl]pyrrolidine shows no significant binding to D2 receptors [2]. This is consistent with the broader class of sigma-1 selective arylalkylamines, which typically display minimal cross-reactivity with dopaminergic, serotonergic, and opioid receptors . This lack of D2 engagement is a primary differentiator from haloperidol, enabling researchers to attribute observed phenotypic effects specifically to sigma-1 receptor modulation without the confounding influence of dopaminergic signaling.

off-target activity receptor selectivity dopamine D2 receptor

Optimal Research and Industrial Applications for 1-[6-(4-Iodophenoxy)hexyl]pyrrolidine Based on Quantitative Evidence


Investigating Sigma-1 Receptor Modulation in Cocaine Addiction Models

Based on its functional classification as a sigma-1 antagonist and structural relationship to BD1008 analogs with demonstrated anti-cocaine efficacy [1], 1-[6-(4-iodophenoxy)hexyl]pyrrolidine is ideally suited for in vivo studies examining the role of sigma-1 receptors in cocaine-induced behaviors, including locomotor sensitization, conditioned place preference, and seizure susceptibility. Its high sigma-1 affinity (IC50 = 1.40 nM) [2] ensures robust target engagement at behaviorally relevant doses.

Dissecting Sigma-1 vs. Sigma-2 Receptor Contributions in Neuroprotection and Cell Viability Assays

With a sigma-1/sigma-2 selectivity ratio of approximately 64-fold (sigma-1 IC50 = 1.40 nM, sigma-2 Ki = 90 nM) [2][3], this compound provides a unique intermediate selectivity profile. This allows researchers to probe the relative contributions of sigma-1 and sigma-2 receptors in cellular models of oxidative stress, ER stress, and mitochondrial dysfunction, where both receptor subtypes are implicated but have distinct downstream effects.

Radioligand Development for Sigma-1 Receptor Imaging

The presence of an iodine atom on the phenoxy ring makes 1-[6-(4-iodophenoxy)hexyl]pyrrolidine a viable precursor for radioiodination (e.g., with ¹²⁵I or ¹²³I). Studies with structurally related radioiodinated sigma-1 ligands have shown their potential as imaging agents for visualizing sigma-1 receptor distribution in the brain [4]. The high affinity and moderate selectivity of this compound support its use in developing novel SPECT or PET tracers for neurological and oncological imaging applications.

Control Compound for Validating Sigma-1 Selective Small Molecule Screens

Given its well-characterized sigma-1 binding (IC50 = 1.40 nM) [2] and minimal off-target activity at dopamine receptors [5], 1-[6-(4-iodophenoxy)hexyl]pyrrolidine serves as an excellent reference standard in high-throughput screening assays designed to identify novel sigma-1 ligands. Its distinct chemical scaffold and clean profile make it a reliable control for benchmarking hit compound affinity and selectivity.

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